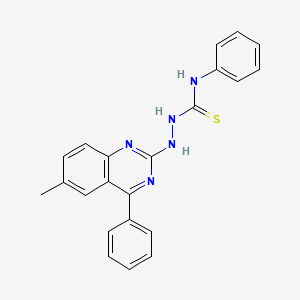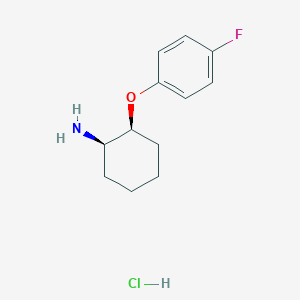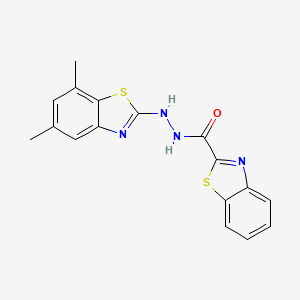
2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline ring, possibly through a condensation reaction of an appropriate anthranilic acid derivative with a suitable amine . The phenylhydrazinecarbothioamide group could then be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, substituted with a methyl and a phenyl group at the 6 and 4 positions, respectively . The N-phenylhydrazinecarbothioamide group would be attached at the 2 position .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the quinazoline ring could potentially make the compound aromatic and relatively stable . The compound might also exhibit certain solubility characteristics depending on the nature and position of its substituents .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is a derivative of quinazolinone, a class known for its wide range of therapeutic properties. It has been studied for potential analgesic and anti-inflammatory activities. Researchers have synthesized various quinazoline compounds with different biological activities by modifying the quinazoline moiety, indicating the versatility of this compound in drug development .
Anticancer Activity
Quinazolinone derivatives have been investigated for their anticancer properties . The structure of 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide allows for interactions with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This makes it a candidate for further research as a chemotherapeutic agent .
Antimicrobial Applications
The antimicrobial activity of quinazolinone derivatives makes them suitable for exploring new antibacterial and antifungal agents. The compound’s ability to interact with microbial enzymes or DNA could lead to the development of new medications to treat infectious diseases .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(6-methyl-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)25-21(24-19)26-27-22(28)23-17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKZPNNZOPIWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NNC(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
![6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)


![3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859483.png)




![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)